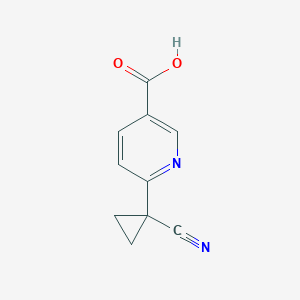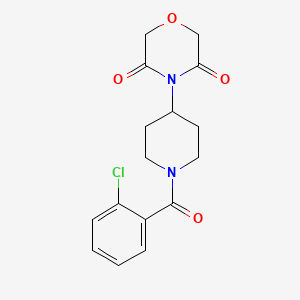![molecular formula C16H11F3N4OS B2675095 N-[4-(2-thienyl)-2-pyrimidinyl]-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 439121-22-9](/img/structure/B2675095.png)
N-[4-(2-thienyl)-2-pyrimidinyl]-N'-[3-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-thienyl)-2-pyrimidinyl]-N'-[3-(trifluoromethyl)phenyl]urea (NTPPU) is a small molecule that has been studied for its potential applications in scientific research and laboratory experiments. NTPPU has been synthesized using a variety of methods, including a novel one-pot method. It has been found to have a wide range of biochemical and physiological effects, and has potential advantages and limitations as a lab experiment reagent.
Applications De Recherche Scientifique
Urease Inhibition for Medical Applications
Urease inhibitors, including certain urea derivatives, have been studied for their potential to treat gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori. These inhibitors could offer alternative treatments to existing therapies, which often have severe side effects. The exploration of urease inhibitors from various chemical classes, including urea derivatives, highlights the ongoing research in developing more effective and safer treatments for infections related to urease activity (Kosikowska & Berlicki, 2011).
Agricultural Enhancements
In agriculture, urea-based compounds, including urease inhibitors, play a crucial role in improving the efficiency of urea fertilizers. These compounds can mitigate the adverse effects of ammonia volatilization and nitrous oxide accumulation, thus enhancing nitrogen utilization by plants. This research has led to the development of compounds like N-(n-butyl)thiophosphoric triamide (NBPT), which significantly reduces nitrogen loss and improves fertilizer efficiency (Bremner, 1995).
Drug Design and Medicinal Chemistry
Urea derivatives are pivotal in medicinal chemistry, serving as key motifs in drug design due to their unique hydrogen bonding capabilities. These compounds have been incorporated into a variety of drugs with broad bioactivities, including kinase inhibitors, epigenetic modulators, and more. The versatility of urea in drug design underscores its importance in developing new therapeutics with enhanced selectivity, stability, and pharmacokinetic profiles (Jagtap et al., 2017).
Environmental Health and Safety
The impact of urease and nitrification inhibitors on environmental health has also been a significant area of research. These compounds, including urea derivatives, are used to reduce greenhouse gas emissions from agricultural practices. However, their safety regarding human health and environmental impact necessitates comprehensive risk assessments. Such studies help in understanding the balance between agricultural efficiency and environmental protection (Ray et al., 2020).
Propriétés
IUPAC Name |
1-(4-thiophen-2-ylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4OS/c17-16(18,19)10-3-1-4-11(9-10)21-15(24)23-14-20-7-6-12(22-14)13-5-2-8-25-13/h1-9H,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSQSFNMMHMGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=NC=CC(=N2)C3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2675012.png)
![Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2675013.png)


![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-phenylacetamide](/img/structure/B2675020.png)





![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2675029.png)
![Ethyl 3-(4-chlorophenyl)-5-(cyclopentanecarbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2675030.png)
![N-(2-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2675031.png)
![N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2675035.png)